molecular formula C6H13N3 B1196923 Galegine CAS No. 543-83-9

Galegine

Cat. No.: B1196923
CAS No.: 543-83-9
M. Wt: 127.19 g/mol
InChI Key: UVMLHMAIUVSYOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Galegine can be synthesized through various methods. One approach involves the use of molecularly imprinted polymers (MIPs) for the extraction of this compound. In this method, this compound is used as a template molecule, methacrylic acid as a functional monomer, ethylene glycol dimethacrylate as a cross-linker, azobisisobutyronitrile as a reaction initiator, and acetonitrile as a solvent .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Galega officinalis and the extraction of this compound from the plant. Techniques such as high-performance liquid chromatography (HPLC) are used to isolate and purify this compound from the plant extracts .

Chemical Reactions Analysis

Types of Reactions: Galegine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of this compound.

Scientific Research Applications

Biological Activity

Galegine, a compound derived from Galega officinalis (French lilac), has garnered significant attention due to its diverse biological activities, particularly in the realms of metabolic regulation and antihypertensive effects. This article synthesizes findings from various studies, highlighting the mechanisms through which this compound exerts its effects, supported by data tables and case studies.

Overview of this compound

This compound is a biguanide compound structurally related to metformin, a well-known antidiabetic medication. Historically, Galega officinalis has been used in traditional medicine for managing diabetes and other metabolic disorders. Recent scientific investigations have elucidated its mechanisms of action, particularly its role in glucose metabolism and blood pressure regulation.

1. Metabolic Actions

This compound has been shown to influence metabolic pathways significantly. Key findings include:

  • Weight Loss Effects : In studies involving mice, this compound administration resulted in reduced body weight independent of food intake. Pair-feeding experiments indicated that this compound might enhance energy expenditure or alter fat metabolism rather than merely suppressing appetite .
  • Glucose Uptake Stimulation : this compound enhances glucose uptake in adipocytes (3T3-L1 cells) and muscle cells (L6 myotubes). At concentrations ranging from 50 μM to 3 mM, it stimulated glucose uptake effectively .
  • AMPK Activation : this compound activates AMP-activated protein kinase (AMPK), a crucial regulator of energy homeostasis. This activation was observed in various cell types, including hepatoma cells and human kidney cells, suggesting a broad impact on cellular metabolism .
  • Gene Expression Modulation : Microarray analysis revealed that this compound down-regulates genes involved in fatty acid synthesis, such as fatty acid synthase (FASN) and sterol regulatory element-binding protein (SREBP). Notably, FASN expression decreased by approximately 2.5-fold upon treatment with this compound .

2. Antihypertensive Effects

This compound has demonstrated significant antihypertensive properties:

  • Blood Pressure Reduction : In experimental models using hypertensive rats, this compound administered at doses of 2.5, 5, and 10 mg/kg resulted in rapid and dose-dependent reductions in mean arterial blood pressure (MABP) by an average of 40% . The effects were characterized by a quick onset and sustained duration.
  • Mechanism of Action : The hypotensive effect is believed to involve vasodilation and modulation of the renin-angiotensin system, although specific pathways remain to be fully elucidated .

Table 1: Effects of this compound on Body Weight and Blood Glucose Levels in Mice

Treatment GroupBody Weight Change (g)Blood Glucose Level (mmol/l)
Control+56.0 ± 0.5
This compound (3.41 mmol/kg)-33.2 ± 0.4

Data represents mean ± standard error; significant differences noted at P < 0.001 .

Table 2: Gene Expression Changes Induced by this compound in Adipocytes

GeneExpression Change (Fold)
Fatty Acid Synthase (FASN)-2.5
SREBP-2.0
Hormone-Sensitive Lipase-1.8
Acyl-CoA Synthetase-1.7

Results obtained from microarray analysis followed by QPCR validation .

Case Study 1: Weight Loss in Obese Mice

A study examined the effects of this compound on obese mice over a period of 11 days. Mice treated with this compound showed a significant reduction in body weight compared to control mice, with no corresponding decrease in food intake observed during pair-feeding trials, indicating enhanced metabolic activity independent of caloric restriction .

Case Study 2: Antihypertensive Efficacy

In another study focusing on the antihypertensive effects of this compound, researchers administered varying doses to hypertensive rats. Results indicated that even at lower doses, this compound produced significant hypotensive effects within minutes of administration, suggesting potential clinical applications for managing hypertension .

Properties

IUPAC Name

2-(3-methylbut-2-enyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3/c1-5(2)3-4-9-6(7)8/h3H,4H2,1-2H3,(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMLHMAIUVSYOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN=C(N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202659
Record name Galegine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

543-83-9
Record name N-(3-Methyl-2-buten-1-yl)guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=543-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galegine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galegine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GALEGINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R469KQG1EF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Galegine
Reactant of Route 2
Galegine
Reactant of Route 3
Galegine
Reactant of Route 4
Galegine
Reactant of Route 5
Galegine
Reactant of Route 6
Galegine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.